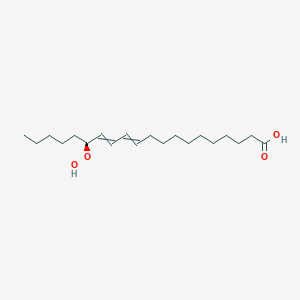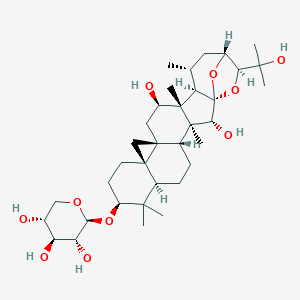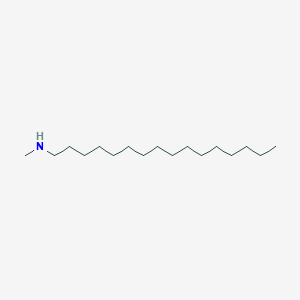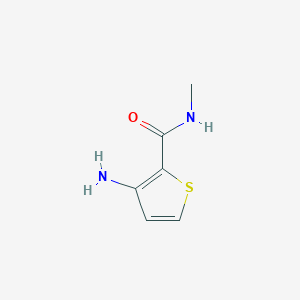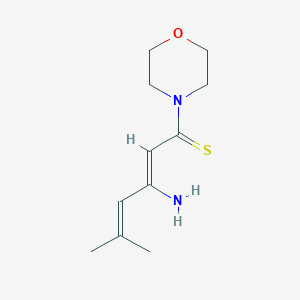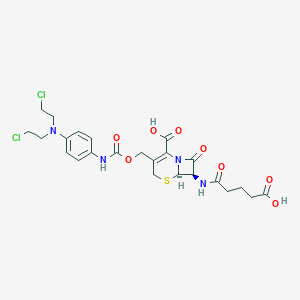
7-Cbnceph mustard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cbnceph mustard is a chemical compound that belongs to the family of nitrogen mustard compounds. It is a derivative of the nitrogen mustard compound called mechlorethamine. 7-Cbnceph mustard has been found to exhibit significant anti-tumor activity in various types of cancer, including breast, lung, and colon cancer.
Mecanismo De Acción
The mechanism of action of 7-Cbnceph mustard involves the formation of DNA adducts, which leads to DNA damage and apoptosis. The compound reacts with the nucleophilic sites of DNA, such as the nitrogen atoms of guanine and adenine, forming covalent bonds. This results in the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
7-Cbnceph mustard has been found to exhibit significant biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of DNA polymerase, leading to the inhibition of DNA synthesis. In addition, the compound has been found to induce the expression of pro-apoptotic genes, such as Bax and p53, and inhibit the expression of anti-apoptotic genes, such as Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-Cbnceph mustard in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for studying the mechanism of action of anti-tumor agents. However, one of the limitations of using 7-Cbnceph mustard is its high toxicity towards normal cells, which can limit its clinical application.
Direcciones Futuras
There are several future directions for the research and development of 7-Cbnceph mustard. One of the areas of focus is the development of novel derivatives of the compound that exhibit higher potency and selectivity towards cancer cells. In addition, the combination of 7-Cbnceph mustard with other anti-tumor agents, such as immunotherapy and targeted therapy, is an area of active research. Furthermore, the identification of biomarkers that can predict the response of cancer cells to 7-Cbnceph mustard is another area of interest.
Métodos De Síntesis
The synthesis of 7-Cbnceph mustard involves the reaction of mechlorethamine with 7-cyano-7-deazaguanine in the presence of a base. The resulting product is a yellowish powder that is soluble in water and ethanol. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) analysis.
Aplicaciones Científicas De Investigación
7-Cbnceph mustard has been extensively studied for its anti-tumor activity in various types of cancer. It has been found to inhibit the growth of cancer cells by inducing DNA damage and apoptosis. In addition, 7-Cbnceph mustard has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propiedades
Número CAS |
142478-50-0 |
|---|---|
Nombre del producto |
7-Cbnceph mustard |
Fórmula molecular |
C24H28Cl2N4O8S |
Peso molecular |
603.5 g/mol |
Nombre IUPAC |
(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H28Cl2N4O8S/c25-8-10-29(11-9-26)16-6-4-15(5-7-16)27-24(37)38-12-14-13-39-22-19(21(34)30(22)20(14)23(35)36)28-17(31)2-1-3-18(32)33/h4-7,19,22H,1-3,8-13H2,(H,27,37)(H,28,31)(H,32,33)(H,35,36)/t19-,22-/m1/s1 |
Clave InChI |
ZOYULASXKQQRQK-DENIHFKCSA-N |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
Sinónimos |
7-(4-carboxybutanamido)cephalosporin mustard 7-CBNCEPH mustard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



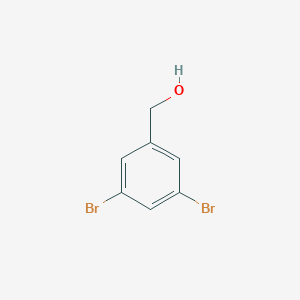
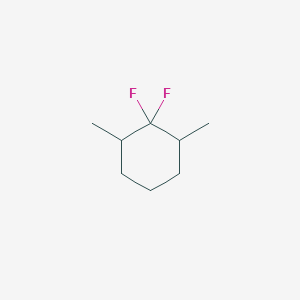
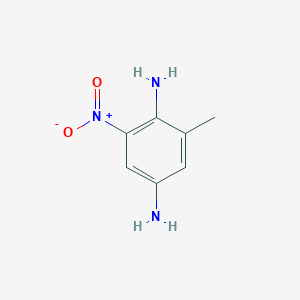
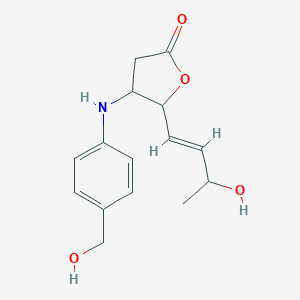
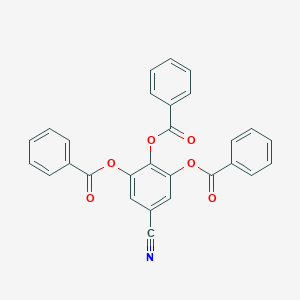
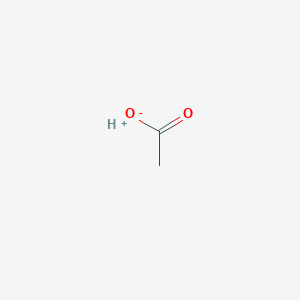

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
